DNP-PEG4-NHS ester

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .

Mode of Action

This compound contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.

Biochemical Pathways

It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.

Pharmacokinetics

The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.

Result of Action

The primary result of the action of this compound is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .

Action Environment

The action of this compound is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .

Análisis Bioquímico

Biochemical Properties

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . The NHS ester terminal group readily reacts with primary amines to form a stable amide bond . This interaction with primary amines is a key feature of its biochemical properties.

Cellular Effects

Given its ability to form stable amide bonds with primary amines, it is likely that it can interact with a variety of cellular proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with primary amines to form stable amide bonds . This allows it to bind to a variety of biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

Its stability and potential for long-term effects on cellular function make it a valuable tool for biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG4-NHS ester typically involves the reaction of a PEG linker with a DNP moiety and an NHS ester. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the maintenance of low temperatures to prevent degradation of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at temperatures below -15°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

DNP-PEG4-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and is commonly used in bioconjugation processes.

Common Reagents and Conditions

Reagents: Primary amines, DMSO

Conditions: Low temperatures, typically below -15°C, to prevent degradation of the NHS ester

Major Products

The major product of the reaction between this compound and primary amines is a stable amide bond, which is often used to conjugate the DNP moiety to various biomolecules .

Aplicaciones Científicas De Investigación

Bioconjugation

DNP-PEG4-NHS ester serves as an effective amine-reactive building block for developing DNP probes. These probes can be recognized by anti-DNP antibodies, making them valuable in various immunoassays and diagnostic applications.

Case Study: Antibody Conjugation

In a study focusing on antibody conjugation, researchers utilized this compound to label antibodies for enhanced detection in enzyme-linked immunosorbent assays (ELISA). The DNP moiety facilitated the quantification of antibodies while maintaining their biological activity, demonstrating the compound's utility in immunological research .

Drug Delivery Systems

The hydrophilic PEG linker in this compound increases the solubility of conjugated drugs, improving their pharmacokinetic properties. This characteristic is crucial for developing drug delivery systems that require enhanced solubility and bioavailability.

Case Study: Targeted Drug Delivery

A recent study investigated the use of this compound in conjugating chemotherapeutic agents to tumor-targeting peptides. The results indicated that the PEGylated drugs exhibited improved solubility and targeted delivery to cancer cells, reducing side effects associated with conventional chemotherapy .

Fluorescent Labeling

The DNP group can function as a fluorescent label when conjugated to biomolecules, allowing for sensitive detection in various assays.

Case Study: FRET Applications

In fluorescence resonance energy transfer (FRET) studies, this compound was paired with tryptophan or tyrosine residues to create efficient FRET pairs. This application highlighted its role in studying protein interactions and conformational changes in real-time .

Vaccine Development

The strong immune response elicited by the DNP hapten makes this compound a candidate for vaccine development.

Case Study: Immunotherapeutic Applications

Research has demonstrated that conjugating antigens with this compound enhances their immunogenicity. This approach has been explored in designing vaccines against various pathogens, showcasing its potential in immunotherapy .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconjugation | Labeling antibodies for detection | Enhanced quantification and activity retention |

| Drug Delivery | Improving solubility of chemotherapeutics | Targeted delivery reduced side effects |

| Fluorescent Labeling | Creating FRET pairs for protein interaction studies | Enabled real-time monitoring of molecular interactions |

| Vaccine Development | Enhancing antigen immunogenicity | Increased immune response against pathogens |

Comparación Con Compuestos Similares

Similar Compounds

DNP-X SE: Another DNP-containing compound but with lower water solubility compared to DNP-PEG4-NHS ester

DNP-dPEG4-NHS Ester: Similar to this compound but with slight variations in the PEG linker length.

Uniqueness

This compound stands out due to its superior water solubility and its ability to form stable amide bonds with primary amines. This makes it highly effective for use in bioconjugation and labeling applications .

Actividad Biológica

DNP-PEG4-NHS ester is a chemically modified form of dinitrophenol (DNP) that incorporates a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound has garnered attention in various fields, including biochemistry, pharmacology, and drug development, due to its unique properties and versatile applications.

Chemical Structure and Properties

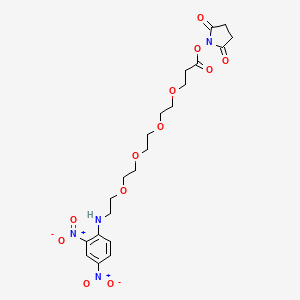

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 528.47 g/mol

- CAS Number : 858126-78-0

The presence of the NHS ester allows for selective conjugation to primary amines, forming stable amide bonds. The hydrophilic PEG linker enhances solubility and reduces precipitation during conjugation processes, making it suitable for bioconjugation applications .

DNP acts as a proton ionophore, disrupting the proton gradient across mitochondrial membranes. This uncoupling effect leads to increased energy expenditure and heat production, which has implications for metabolic modulation and potential anti-obesity applications . The NHS ester group specifically reacts with primary amines on proteins or other biomolecules, facilitating the labeling of these molecules with DNP tags for detection or functionalization purposes .

Applications in Research and Medicine

This compound has several notable applications:

- Protein Labeling : It is widely used for labeling proteins in various assays due to its ability to form stable conjugates with amine-containing biomolecules such as lysine residues .

- Drug Conjugation : The NHS ester allows for the conjugation of DNP-PEG4 to drug molecules, enabling targeted delivery systems that enhance therapeutic efficacy while minimizing side effects .

- Biomaterial Functionalization : This compound can modify the surface properties of biomaterials, improving their compatibility and functionality in biomedical applications .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Chemiosmotic Studies : Research utilizing this compound has contributed to understanding chemiosmotic processes in biochemistry. The compound was used to label proteins involved in membrane transport, providing insights into their functional dynamics .

- Immunoassays : The DNP moiety serves as a hapten that can be recognized by specific antibodies, facilitating the development of sensitive immunoassays. This application is crucial in diagnostics and research settings where precise detection is required .

- Therapeutic Applications : A study demonstrated the potential use of this compound in formulating liposomes for targeted drug delivery. By encapsulating anti-cancer drugs within DNP-modified liposomes, researchers achieved improved stability and targeting capabilities .

Summary of Biological Activity

| Property | Description |

|---|---|

| Solubility | Water-soluble due to PEG content |

| Reactivity | Reacts with primary amines to form stable amide bonds |

| Biocompatibility | Improved biocompatibility from PEG linkage |

| Applications | Protein labeling, drug conjugation, biomaterial modification |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOCCBKQAMCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.